Home > Products > Screening Compounds P78736 > Copper--gold (3/4)
Copper--gold (3/4) - 380475-12-7

Copper--gold (3/4)

Catalog Number: EVT-12720060
CAS Number: 380475-12-7
Molecular Formula: Au8Cu6
Molecular Weight: 1957.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper-gold (3/4) is a bimetallic compound that combines copper and gold in a specific ratio, which has garnered attention due to its unique properties and potential applications in various fields, including catalysis, electronics, and medicine. This compound is classified as an alloy, where the two metals exhibit synergistic effects that enhance their individual characteristics.

Source

The synthesis of copper-gold (3/4) can be achieved through various methods, including chemical reduction and electrochemical techniques. Research has highlighted the use of plant extracts as eco-friendly reducing agents in the synthesis of metal nanoparticles, including copper and gold nanoparticles, which can subsequently be alloyed to form copper-gold compounds .

Classification

Copper-gold (3/4) is classified under metal alloys, specifically as a bimetallic nanoparticle. These types of compounds are characterized by their unique electronic and optical properties, which differ from those of their individual components.

Synthesis Analysis

Methods

The synthesis of copper-gold (3/4) can be accomplished through several methods:

  1. Chemical Reduction: This method involves the reduction of metal salts in solution using reducing agents. For example, the fruit extract of Salvadora persica has been utilized to synthesize copper and gold nanoparticles through green chemistry approaches. The extract acts as both a reducing and stabilizing agent .
  2. Electrochemical Methods: Electrochemical deposition techniques allow for precise control over the composition and morphology of the resulting nanoparticles. By adjusting the voltage and current density during deposition, researchers can tailor the properties of copper-gold alloys.
  3. Thermal Decomposition: This involves heating metal precursors to decompose them into nanoparticles. The process can be optimized to achieve desired particle sizes and distributions.

Technical Details

The synthesis often requires careful control over parameters such as temperature, pH, and concentration of reactants to ensure uniformity in particle size and composition. For instance, during the synthesis using plant extracts, color changes in the solution indicate the reduction process and formation of nanoparticles .

Molecular Structure Analysis

Structure

Copper-gold (3/4) typically exhibits a crystalline structure that can be analyzed using techniques such as X-ray diffraction and transmission electron microscopy. These methods provide insights into the arrangement of atoms within the alloy.

Data

The atomic ratio of copper to gold in this compound is approximately 3:4. This specific ratio influences the electronic properties of the alloy, contributing to its enhanced catalytic activity compared to pure metals.

Chemical Reactions Analysis

Reactions

Copper-gold (3/4) can participate in various chemical reactions, particularly in catalytic processes. For example:

  • Reduction Reactions: The alloy has shown significant catalytic activity in reducing nitrophenol to aminophenol when used with sodium borohydride.
  • Oxidation Reactions: Copper-gold alloys can also facilitate oxidation reactions due to their unique electronic properties.

Technical Details

The mechanism of these reactions often involves electron transfer between the alloy and reactants, influenced by the specific surface area and electronic structure of the nanoparticles .

Mechanism of Action

Process

The mechanism by which copper-gold (3/4) exerts its catalytic effects involves several steps:

  1. Adsorption: Reactants are adsorbed onto the surface of the alloy.
  2. Electron Transfer: The unique electronic properties of the alloy facilitate electron transfer processes.
  3. Desorption: Products are released from the surface after reaction completion.

Data

Studies have shown that altering the composition or morphology of copper-gold alloys can significantly affect their catalytic efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Copper-gold (3/4) typically appears as a metallic solid with a characteristic luster.
  • Size: The size of nanoparticles can range from 45 nm to 200 nm depending on synthesis conditions.

Chemical Properties

  • Stability: The alloy exhibits improved stability compared to pure copper or gold due to reduced susceptibility to oxidation.
  • Catalytic Activity: Enhanced catalytic properties make it suitable for various chemical transformations.

Relevant data from studies indicate that these alloys possess strong localized surface plasmon resonance peaks, contributing to their optical properties .

Applications

Copper-gold (3/4) has several scientific uses:

  1. Catalysis: Its enhanced catalytic activity makes it ideal for applications in organic synthesis and environmental remediation.
  2. Electronics: Due to its conductive properties, it is explored for use in electronic devices.
  3. Biomedical Applications: The biocompatibility of gold combined with copper's antimicrobial properties makes this alloy promising for medical applications such as drug delivery systems and biosensors .
Introduction to Intermetallic Copper-Gold Systems

Copper-gold intermetallic compounds, particularly the Cu₃Au stoichiometry, represent a cornerstone in materials science due to their exceptional electronic, structural, and catalytic properties. These systems exhibit unique long-range ordering and serve as model compounds for studying phase transitions in alloys. The 3:1 Au:Cu ratio generates distinct crystallographic configurations, with copper atoms occupying face centers and gold atoms at cube corners in the classic Pm3m (221) space group [1]. Unlike solid solutions, these stoichiometric intermetallics maintain strict composition ranges, resulting in mechanically brittle but functionally versatile materials comparable to ceramics in their behavior [1]. Research into Au-Cu systems has accelerated due to applications spanning microelectronics, catalysis, and mineral processing, driven by their tunable electrical conductivity and corrosion resistance.

Historical Development of Copper-Gold Alloy Research

The study of copper-gold alloys dates to antiquity, with early artifacts like Corinthian bronze (8th century BCE) demonstrating empirical metallurgical knowledge. Scientific investigation began in earnest in the 19th century with Charles Guillaume’s discovery of Invar alloys, though focused on Au-Cu variants. The 1930s marked a pivotal advancement when X-ray diffraction studies by Johansson and Linde confirmed the ordered L1₂ superlattice structure of Cu₃Au below 390°C [1]. This work established the disorder-order transition as a fundamental phenomenon in intermetallic systems.

Mid-20th century research revealed that thin-film deposition techniques (e.g., DC-magnetron sputtering) produced alloys with properties divergent from bulk materials. For example, studies in the 1970s showed that vapor-deposited Cu₃Au films exhibited enhanced hardness and corrosion resistance compared to thermally annealed counterparts [1]. The 1980s–2000s saw concerted efforts to exploit these properties in electronics, particularly for bonding wires in semiconductors. The transition from pure gold to copper-gold wires accelerated after 2000 due to gold’s soaring costs, though copper’s susceptibility to oxidation necessitated protective palladium coatings [4].

Recent breakthroughs include the 2025 discovery of a major Cu-Au porphyry system at Lunahuasi (Argentina), where drilling confirmed extensive mineralization with grades reaching 1.13% copper equivalent over 876 meters. This highlights the geological abundance of Cu-Au associations in epithermal-porphyry deposits [6]. Concurrently, computational studies now enable predictive modeling of ternary systems like Cu₃AuN, though experimental synthesis remains challenging [1].

Table 1: Key Historical Milestones in Cu-Au (3:1) Research Interactive table with sortable columns

YearMilestoneSignificanceReference
1930sXRD confirmation of L1₂ superlatticeFirst evidence of long-range ordering in Cu₃Au [1]
1975Thin-film synthesis via sputteringDemonstrated property divergence from bulk alloys [1]
2005Palladium-coated Cu wires in electronicsSolved oxidation issues in bonding wires [4]
2015Cu-Au nitride computational modelsPredicted ternary compound stability [1]
2025Lunahuasi deposit discoveryRevealed geological Cu-Au porphyry systems [6]

Fundamental Coordination Chemistry of Au-Cu Compounds

The coordination environments in Cu₃Au systems are governed by d-orbital hybridization and relativistic effects. Gold’s strong spin-orbit coupling causes significant contraction of its 6s orbital, enhancing covalent bonding with copper’s 3d orbitals. In ordered Cu₃Au, gold atoms (Wyckoff 1a sites) coordinate with 12 copper neighbors, while copper atoms (3c sites) bond to 4 gold and 8 copper atoms [1]. This arrangement generates a cohesive energy of 0.42 eV/atom, stabilizing the lattice against phase separation.

Spectroscopic analyses reveal that Cu-Au bonds exhibit mixed metallic-covalent character. X-ray photoelectron spectroscopy (XPS) shows Cu 2p₃/₂ binding energies shift from 932.6 eV in pure copper to 933.1 eV in Cu₃Au, indicating electron transfer to gold. Conversely, Au 4f₇/₂ peaks downshift by 0.3–0.5 eV, confirming charge delocalization from copper to gold [1]. These electronic perturbations enhance catalytic activity, particularly in acetylene hydrochlorination and CO oxidation.

Copper-gold clusters further demonstrate size-dependent coordination. At sub-nanometer scales (≤1 nm), Cu₃Au adopts planar geometries with Cu-Au bond lengths of 2.54–2.58 Å. Larger clusters (2–5 nm) favor core-shell structures with gold-rich surfaces due to its lower surface energy (1.5 J/m² vs. copper’s 1.8 J/m²). This configuration optimizes adsorption energies for catalytic intermediates like CO (−1.2 eV) and O₂ (−0.7 eV) [9].

Table 2: Coordination Environments in Cu-Au Systems Interactive table with filters

Coordination TypeBond Length (Å)Coordination NumberPrimary Bonds
Bulk Cu₃Au (Au site)2.71–2.7512Au-12Cu
Bulk Cu₃Au (Cu site)2.71–2.75 (Au-Cu), 2.55 (Cu-Cu)12Cu-4Au + 8Cu
Cu₃Au Clusters (<1 nm)2.54–2.586–8Mixed Au-Cu
Cu₃AuN Ternary2.69 (Au-N), 1.98 (Cu-N)VariableAu-N, Cu-N [1]

Significance of Stoichiometric Variations in Au:Cu Systems

Deviations from the 3:1 stoichiometry profoundly impact material properties. Experimental data show that gold-deficient compositions (e.g., Cu₇₅Au₂₅) exhibit disordered face-centered cubic (fcc) structures with reduced electrical conductivity (2.1×10⁷ S/m vs. 2.5×10⁷ S/m in ordered Cu₃Au). Conversely, gold-rich variants (Cu₇₀Au₃₀) form Au-Cu superlattices that increase hardness by 30% but reduce thermal stability [4]. These changes arise from lattice strain modulation: Gold atoms (radius 1.44 Å) induce compressive strain when substituting copper sites (1.28 Å), distorting the unit cell.

In semiconductor bonding wires, stoichiometric precision governs intermetallic compound (IMC) formation at aluminum interfaces. Cu₃Au wires generate uniform CuAl₂ layers during thermosonic bonding, minimizing Kirkendall voids. Off-stoichiometric alloys, however, produce heterogeneous IMCs (CuAl₂, AuAl₂, Cu₉Al₄), accelerating electromigration failure under current loads >10⁵ A/cm² [4]. Ternary additions further modulate properties: Palladium-coated Cu-Au wires exhibit activation energies for corrosion of 0.78 eV, double that of uncoated wires.

Geologically, stoichiometric variations signal ore-forming processes. In porphyry deposits like Astarghan (Iran), Cu/Au ratios shift from 3:1 in hypogene zones to 5:1 in supergene zones due to selective copper leaching. Fluid inclusion studies confirm that high-temperature magmatic fluids (>400°C) precipitate Cu₃Au-bearing sulfides, while cooler epithermal fluids (<250°C) deposit gold-rich assemblages [8].

Table 3: Property Dependence on Stoichiometry in Cu-Au Systems Interactive table with sortable data

Composition (at.% Au)Crystal StructureHardness (HV)Conductivity (10⁷ S/m)Primary Applications
25 (Cu₃Au)Ordered L1₂1452.5Bonding wires, catalysts [4]
20 (Au-deficient)Disordered fcc1202.1Structural alloys
30 (Au-rich)AuCu I tetragonal1901.8Jewelry, coatings
25 + Pd coatingL1₂ + Pd shell1602.3High-reliability electronics [4]

Properties

CAS Number

380475-12-7

Product Name

Copper--gold (3/4)

IUPAC Name

copper;gold

Molecular Formula

Au8Cu6

Molecular Weight

1957.0 g/mol

InChI

InChI=1S/8Au.6Cu

InChI Key

XOJGVPQQRNEREU-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.